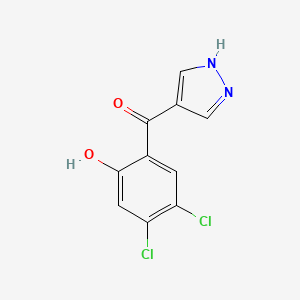

4-(4,5-Dichloro-2-hydroxybenzoyl)pyrazole

Description

Overview of Pyrazole (B372694) Heterocycles as Privileged Scaffolds in Chemical Research

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal and agricultural chemistry. numberanalytics.comorientjchem.org Its unique structural and electronic properties have led to its classification as a "privileged scaffold." This term signifies that the pyrazole core is a recurring motif in a multitude of biologically active compounds. nih.govnih.gov The pyrazole ring's ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive framework for the design of new therapeutic agents and agrochemicals. nih.gov Pyrazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. numberanalytics.comnih.gov The versatility of the pyrazole ring allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the resulting molecules to optimize their interaction with biological targets. nih.gov

Positioning of 4-(4,5-Dichloro-2-hydroxybenzoyl)pyrazole in Contemporary Academic Research

The structure of this compound suggests a molecule that has been rationally designed for specific research purposes, likely as part of a larger library of compounds in an exploratory study. The dichlorinated phenyl ring and the hydroxyl group are common features in molecules designed to have specific electronic and binding properties. However, without dedicated studies on this particular compound, any discussion of its specific properties or potential applications would be purely speculative.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6Cl2N2O2 |

|---|---|

Molecular Weight |

257.07 g/mol |

IUPAC Name |

(4,5-dichloro-2-hydroxyphenyl)-(1H-pyrazol-4-yl)methanone |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-7-1-6(9(15)2-8(7)12)10(16)5-3-13-14-4-5/h1-4,15H,(H,13,14) |

InChI Key |

RGTZZWGNWIUOGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)O)C(=O)C2=CNN=C2 |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 4 4,5 Dichloro 2 Hydroxybenzoyl Pyrazole

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon and proton environments within a molecule. For 4-(4,5-dichloro-2-hydroxybenzoyl)pyrazole, both ¹H and ¹³C NMR spectra would provide critical data for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrazole (B372694) and the dichlorohydroxybenzoyl rings. The protons of the pyrazole ring typically appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing benzoyl group. The protons on the dichlorinated phenyl ring will also resonate in the aromatic region, with their specific chemical shifts and coupling patterns determined by their positions relative to the chloro, hydroxyl, and benzoyl substituents. The hydroxyl proton is expected to appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The carbonyl carbon of the benzoyl group is expected to resonate at a significantly downfield chemical shift, typically in the range of 180-200 ppm. The carbon atoms of the pyrazole and the dichlorophenyl rings will appear in the aromatic region, with their chemical shifts influenced by the attached functional groups. Spectroscopic data for analogous 4-halogenated-1H-pyrazoles can provide reference points for the expected chemical shifts of the pyrazole ring carbons mdpi.comresearchgate.net. Similarly, data from substituted phenyl pyrazoles can help in assigning the signals for the dichlorohydroxybenzoyl moiety researchgate.netclockss.org. The application of two-dimensional NMR techniques, such as HSQC and HMBC, would be instrumental in unambiguously assigning all proton and carbon signals by revealing their correlations nih.gov.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Pyrazole-H | 7.5 - 8.5 | d, t, or s | Protons on the pyrazole ring |

| Phenyl-H | 6.8 - 7.8 | d or s | Protons on the dichlorophenyl ring |

| OH | 9.0 - 12.0 | br s | Hydroxyl proton |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| C=O | 185 - 195 | Carbonyl carbon |

| Pyrazole-C | 110 - 150 | Carbons of the pyrazole ring |

| Phenyl-C | 115 - 160 | Carbons of the dichlorophenyl ring |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within a molecule. The spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its constituent parts.

The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1630-1680 cm⁻¹. The O-H stretching vibration of the hydroxyl group would likely appear as a broad band in the range of 3200-3600 cm⁻¹, indicative of hydrogen bonding. The N-H stretching vibration of the pyrazole ring is expected in a similar region, often overlapping with the O-H band mdpi.comresearchgate.net. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.

Key Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200 - 3600 (broad) | Weak |

| N-H Stretch | 3100 - 3500 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| C=O Stretch | 1630 - 1680 | Medium |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Strong |

| C-Cl Stretch | 600 - 800 | Medium |

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would likely lead to a series of characteristic fragment ions.

The molecular ion peak (M⁺) would confirm the molecular weight of the compound. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms, with the M+2 peak being approximately 65% of the M⁺ peak and the M+4 peak being around 10%.

The fragmentation of the molecular ion is expected to occur at the weakest bonds. A primary fragmentation pathway would likely involve the cleavage of the bond between the carbonyl group and the pyrazole ring, leading to the formation of a dichlorohydroxybenzoyl cation and a pyrazole radical, or vice versa. Further fragmentation of the dichlorohydroxybenzoyl cation could involve the loss of CO, Cl, or HCl. The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of N₂ or HCN. The analysis of these fragmentation patterns allows for the confirmation of the different structural units within the molecule nih.govveterinaria.org.

Predicted Key Fragment Ions in the Mass Spectrum of this compound:

| m/z Value | Possible Fragment Ion |

| [M]⁺ | Molecular ion |

| [M - CO]⁺ | Loss of carbon monoxide |

| [M - Cl]⁺ | Loss of a chlorine atom |

| [C₇H₃Cl₂O₂]⁺ | Dichlorohydroxybenzoyl cation |

| [C₃H₃N₂]⁺ | Pyrazolyl cation |

Advanced Structural Analysis

Beyond initial spectroscopic characterization, advanced analytical techniques provide a more detailed and precise picture of the molecular structure, including its solid-state conformation and potential for dynamic behavior.

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, a crystal structure would provide accurate bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.

The crystal structure would reveal the planarity of the pyrazole and phenyl rings and the dihedral angle between them. This angle is influenced by steric hindrance between the ortho-protons of the phenyl ring and the pyrazole ring. In related 4-benzoyl-pyrazole structures, this dihedral angle can vary significantly scispace.com. The presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen is highly probable, which would lead to a more planar conformation of the benzoyl moiety relative to the phenyl ring. Intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H group and stacking of the aromatic rings, would also be elucidated, providing insight into the crystal packing. The crystal structures of related 4-halogenated-1H-pyrazoles have shown the formation of various hydrogen-bonded motifs, such as trimers and catemers mdpi.comresearchgate.net.

Expected Crystallographic Parameters for this compound:

| Parameter | Expected Value/Observation |

| Crystal System | Monoclinic or Orthorhombic |

| Hydrogen Bonding | Intramolecular O-H···O=C; Intermolecular N-H···N or N-H···O |

| Dihedral Angle (Pyrazole-Phenyl) | 30 - 60° |

| Ring Planarity | Pyrazole and phenyl rings individually planar |

In solution and in the solid state, this compound may exist in different conformations and potentially as different tautomers.

Tautomerism: The presence of the hydroxyl group on the phenyl ring and the N-H group on the pyrazole ring introduces the possibility of tautomerism. Specifically, keto-enol tautomerism involving the benzoyl moiety and the pyrazole ring could occur. For instance, a proton transfer from the hydroxyl group to the pyrazole ring or from the pyrazole N-H to the carbonyl oxygen could lead to different tautomeric forms. Studies on related 4-acyl-5-hydroxypyrazoles have shown that these compounds can exist in different tautomeric forms depending on the solvent and substituents scispace.comnanobioletters.com. The equilibrium between these tautomers can be investigated using variable-temperature NMR spectroscopy and by comparing the experimental spectra with those predicted for each tautomer through computational methods. The existence of different tautomers can have a significant impact on the chemical and biological properties of the molecule.

Computational Chemistry and Molecular Modeling of 4 4,5 Dichloro 2 Hydroxybenzoyl Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods provide a detailed picture of the electron distribution and molecular geometry.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 4-(4,5-dichloro-2-hydroxybenzoyl)pyrazole, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), are performed to determine its most stable three-dimensional conformation, a process known as geometry optimization. nih.gov

This optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The resulting optimized structure provides a realistic representation of the molecule's shape. acu.edu.in For instance, the calculations would confirm the planarity of the pyrazole (B372694) and dichlorophenyl rings and determine the spatial orientation of the benzoyl group relative to the pyrazole ring. acu.edu.innih.gov The structural parameters obtained are crucial for understanding the molecule's stability and reactivity. researchgate.net

| Structural Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C-C (Aromatic) Bond Length | The distance between adjacent carbon atoms within the phenyl and pyrazole rings. | ~1.39 - 1.42 Å |

| C=O Bond Length | The length of the double bond in the carbonyl group. | ~1.23 Å |

| C-Cl Bond Length | The distance between a carbon atom on the phenyl ring and a chlorine atom. | ~1.74 Å |

| O-H Bond Length | The length of the bond in the hydroxyl group. | ~0.96 Å |

| C-N-N Bond Angle | The angle formed by the two nitrogen atoms and one carbon atom in the pyrazole ring. | ~105 - 112° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. youtube.comscirp.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a molecule. scirp.orgirjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive. irjweb.com For this compound, the distribution of the HOMO and LUMO across the molecular structure would reveal the most probable sites for nucleophilic and electrophilic attack.

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the electron-donating ability of the molecule. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Correlates with the chemical reactivity and kinetic stability of the molecule. irjweb.com |

Molecular Electrostatic Potential (MESP) Surface Analysis

A Molecular Electrostatic Potential (MESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. acu.edu.in The MESP map illustrates the electrostatic potential on the electron density surface, using a color spectrum to identify charge-rich and charge-poor regions.

Typically, red and yellow colors indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These regions are often found around electronegative atoms like oxygen and nitrogen. acu.edu.inwalisongo.ac.id Blue and green colors represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack, commonly located around hydrogen atoms. acu.edu.inwalisongo.ac.id For this compound, the MESP map would likely show negative potential around the carbonyl oxygen, the hydroxyl oxygen, and the pyrazole nitrogens, highlighting these as key sites for interaction. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. dergipark.org.trwjpr.net This method is instrumental in drug discovery for predicting how a small molecule like this compound might interact with a biological target.

Ligand-Protein Interaction Profiling with Biological Targets

Docking simulations place the ligand into the binding site of a target protein and evaluate the interactions between them. Pyrazole derivatives are known to interact with various biological targets, including enzymes like cyclooxygenases (COX), carbonic anhydrases, and various kinases. dergipark.org.trnih.gov

For this compound, simulations would identify key interactions such as:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -OH and N-H groups on the pyrazole) and acceptors (like carbonyl oxygen or nitrogen atoms on amino acid residues).

Hydrophobic Interactions: Occurring between the nonpolar aromatic rings of the ligand and hydrophobic residues in the protein's binding pocket.

Halogen Bonds: The chlorine atoms on the phenyl ring can form specific non-covalent interactions with electron-donating atoms in the protein.

π-π Stacking: Involving the aromatic rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

These interactions are crucial for the stable binding of the ligand to the protein. researchgate.net

Prediction of Binding Modes and Affinities

Molecular docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov A lower (more negative) binding energy generally indicates a more stable ligand-protein complex and a higher binding affinity. nih.gov

By analyzing the top-ranked docking poses, researchers can predict the most likely binding mode of this compound within the active site of a target protein. researchgate.net This information is vital for understanding its potential mechanism of action and for designing more potent and selective analogues. nih.gov For example, docking studies might reveal that the dichlorophenyl group fits into a specific hydrophobic pocket while the hydroxybenzoyl moiety forms critical hydrogen bonds with the protein backbone. nih.gov

| Parameter | Description | Example Value |

|---|---|---|

| Binding Affinity/Energy | An estimation of the strength of the interaction between the ligand and the protein. | -6.0 to -9.5 kcal/mol |

| Interacting Residues | The specific amino acids in the protein's active site that interact with the ligand. | e.g., Arg120, Tyr355, Ser530 |

| Interaction Types | The nature of the chemical interactions (e.g., hydrogen bond, hydrophobic, π-π stacking). | Hydrogen bond with Ser530 |

| Inhibition Constant (Ki) | A predicted measure of the ligand's potency as an inhibitor. | Micromolar (µM) to nanomolar (nM) range |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazole derivatives, QSAR studies have been instrumental in understanding the structural requirements for various biological activities, including herbicidal and medicinal properties.

The development of a predictive QSAR model for a compound like this compound would begin with the compilation of a dataset of structurally similar pyrazole derivatives with known biological activities against a specific target. The biological activity is typically expressed as a numerical value, such as the half-maximal inhibitory concentration (IC50) or the effective concentration (EC50).

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are then employed to correlate the molecular descriptors of the compounds with their biological activities. The goal is to generate a statistically robust model with high predictive power, which is assessed through internal and external validation techniques. For instance, a hypothetical QSAR model for a series of benzoylpyrazoles might take the form of the following equation:

pIC50 = β₀ + β₁(logP) + β₂(HOMO) + β₃(ASA) + ...

Where pIC50 is the negative logarithm of the IC50 value, logP represents the lipophilicity, HOMO the energy of the highest occupied molecular orbital, ASA the accessible surface area, and β are the regression coefficients.

A crucial aspect of model derivation is the validation process, which ensures the model's reliability and predictive capacity for new, untested compounds. This often involves metrics such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the root mean square error (RMSE).

The foundation of any QSAR model lies in the molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. These descriptors can be categorized into several classes:

1D Descriptors: These are based on the molecular formula and include attributes like molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, these encompass constitutional descriptors (e.g., number of rings, bonds) and topological indices that describe molecular branching and shape.

3D Descriptors: These are calculated from the 3D coordinates of the atoms and include geometric properties such as molecular volume, surface area, and moments of inertia.

Physicochemical Descriptors: These relate to properties like lipophilicity (logP), solubility, and electronic properties (e.g., dipole moment, polarizability).

Quantum Chemical Descriptors: Obtained from quantum mechanical calculations, these provide insights into the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and atomic charges.

Below is a hypothetical table of descriptors that would be relevant for a QSAR study of this compound and its analogues.

| Descriptor Type | Descriptor Name | Hypothetical Value for this compound | Significance in QSAR |

| Physicochemical | LogP | 3.5 | Lipophilicity, membrane permeability |

| Electronic | Dipole Moment | 4.2 D | Polarity, intermolecular interactions |

| Quantum Chemical | HOMO Energy | -7.8 eV | Electron-donating ability |

| Quantum Chemical | LUMO Energy | -1.5 eV | Electron-accepting ability |

| Steric | Molecular Volume | 250 ų | Size and shape, receptor fitting |

| Topological | Wiener Index | 150 | Molecular branching |

Virtual Screening and De Novo Design of Analogues

Virtual screening and de novo design are powerful computational strategies for identifying novel and potent analogues of a lead compound.

Virtual Screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. This process can be broadly categorized into two main approaches:

Ligand-based virtual screening: This method relies on the knowledge of known active compounds. A model, such as a pharmacophore or a QSAR model, is built based on the structural features of these active molecules. This model is then used to screen a database for new compounds that possess similar features.

Structure-based virtual screening: When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking can be employed. This technique predicts the binding orientation and affinity of a ligand to the target's active site. For this compound, if its biological target were identified and its structure elucidated, docking simulations could be used to screen for analogues with improved binding interactions.

A typical virtual screening workflow might involve the following steps:

Preparation of the target protein structure.

Generation of a compound library.

Docking of the library compounds into the target's active site.

Scoring and ranking of the compounds based on their predicted binding affinity.

Selection of top-ranking candidates for experimental testing.

De Novo Design , on the other hand, involves the computational generation of novel molecular structures from scratch. Algorithms for de novo design build molecules atom-by-atom or fragment-by-fragment within the constraints of a target's active site. These methods aim to design molecules with optimal shape and chemical complementarity to the binding site, potentially leading to the discovery of entirely new chemical scaffolds. For this compound, de novo design could be used to explore novel substitutions on the pyrazole or benzoyl rings to enhance its biological activity.

The table below illustrates a hypothetical virtual screening cascade for identifying analogues of this compound.

| Screening Stage | Method | Criteria | Number of Compounds |

| Initial Library | - | - | 1,000,000 |

| Drug-likeness Filtering | Lipinski's Rule of Five | Pass all rules | 750,000 |

| Pharmacophore Screening | 3D Pharmacophore Model | Fit score > 0.8 | 50,000 |

| Molecular Docking | Standard Precision (SP) | Docking score < -8.0 kcal/mol | 2,000 |

| Molecular Docking | Extra Precision (XP) | Docking score < -10.0 kcal/mol | 100 |

| Visual Inspection & Selection | - | Favorable binding interactions | 20 |

No Publicly Available Research Found on the Ligand Properties of this compound

Following a comprehensive search of scientific literature, patent databases, and chemical repositories, it has been determined that there is no publicly available research detailing the specific ligand design principles, chelation chemistry, or the development of multidentate ligands based on the chemical compound this compound.

While the pyrazole scaffold is a well-established and versatile component in the design of ligands for metal coordination, and extensive research exists on various pyrazole derivatives and their applications in coordination chemistry, no studies were identified that specifically investigate the properties of this compound in this context.

Basic chemical information for the compound, such as its molecular formula (C₁₀H₆Cl₂N₂O₂) and CAS Registry Number (288401-42-3), is available in chemical databases. However, this information does not extend to its behavior as a ligand, its ability to form metal complexes, or any rational design strategies employing this particular molecule.

Therefore, it is not possible to generate the requested article focusing solely on the chemical compound “this compound” as a ligand, due to the absence of published research on this specific topic.

Future Research Horizons for this compound

The landscape of heterocyclic chemistry is continually evolving, with pyrazole derivatives consistently emerging as privileged scaffolds in medicinal chemistry and materials science. researchgate.net The specific compound, this compound, which incorporates a dichlorinated phenolic moiety and a pyrazole core, represents a fascinating but underexplored area of research. The unique combination of these functional groups suggests a high potential for novel biological activities and material properties. This article outlines key future research directions and unexplored avenues for this promising compound.

Q & A

Q. How can in silico methods guide the design of stable analogs for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.